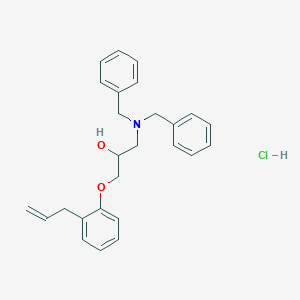
1-(Dibenzylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride
Overview
Description
1-(Dibenzylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride is a synthetic organic compound It is characterized by the presence of a dibenzylamino group, a phenoxy group, and a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dibenzylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride typically involves multiple steps:
Formation of the Dibenzylamino Group: This can be achieved by reacting benzylamine with benzyl chloride under basic conditions.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction between a phenol derivative and an appropriate alkyl halide.
Formation of the Propanol Backbone: The final step involves the formation of the propanol backbone through a series of reactions such as reduction or Grignard reactions.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Dibenzylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
1-(Dibenzylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride has several scientific research applications:
Medicinal Chemistry: It may be studied for its potential as a pharmaceutical intermediate or active ingredient.
Materials Science: This compound can be used in the synthesis of polymers or as a precursor for advanced materials.
Biological Studies: Researchers may investigate its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(Dibenzylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
1-(Dibenzylamino)-3-(2-phenoxy)propan-2-ol: Lacks the prop-2-enyl group.
1-(Dibenzylamino)-3-(2-methoxyphenoxy)propan-2-ol: Contains a methoxy group instead of the prop-2-enyl group.
Uniqueness
1-(Dibenzylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride is unique due to the presence of the prop-2-enyl group, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(dibenzylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO2.ClH/c1-2-11-24-16-9-10-17-26(24)29-21-25(28)20-27(18-22-12-5-3-6-13-22)19-23-14-7-4-8-15-23;/h2-10,12-17,25,28H,1,11,18-21H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPMISWLEBZFBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC(CN(CC2=CC=CC=C2)CC3=CC=CC=C3)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-oxo-2H-chromen-7-yl)oxy]butanoic acid](/img/structure/B3979691.png)
![1-Benzyl-4-[2-nitro-5-(pyrrolidin-1-yl)phenyl]piperazine](/img/structure/B3979700.png)
![1-(4-METHYLBENZENESULFONYL)-4-[3-(4-METHYLPIPERAZIN-1-YL)-4-NITROPHENYL]PIPERAZINE](/img/structure/B3979706.png)




![2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-ETHANONE](/img/structure/B3979759.png)




![N-(2,6-dichlorophenyl)-2-[(2-hydroxybenzoyl)amino]benzamide](/img/structure/B3979790.png)
![2-{[methyl(quinolin-5-ylmethyl)amino]methyl}benzonitrile](/img/structure/B3979798.png)
